molecular formula C₁₉H₂₁D₃O₃ B1156687 2-Hydroxyestrone-3-methyl Ether-d3

2-Hydroxyestrone-3-methyl Ether-d3

Cat. No.: B1156687
M. Wt: 303.41
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyestrone-3-methyl Ether-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₁D₃O₃ and its molecular weight is 303.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Endocrine Research

Hormonal Metabolism Studies
2-Hydroxyestrone-3-methyl Ether-d3 is utilized to study estrogen metabolism pathways. It serves as a marker for the 2-hydroxylation pathway of estrogen metabolism, which is believed to have protective effects against certain cancers, particularly breast cancer. The compound can be measured in urine samples to assess the balance between different estrogen metabolites.

Table 1: Estrogen Metabolites and Their Pathways

MetabolitePathwayPotential Health Implications
2-Hydroxyestrone2-HydroxylationAssociated with reduced breast cancer risk
4-Hydroxyestrone4-HydroxylationPotentially genotoxic
16α-Hydroxyestrone16α-HydroxylationLinked to increased breast cancer risk
This compound2-HydroxylationMarker for healthy estrogen metabolism

Cancer Research

Breast Cancer Risk Assessment
Research indicates that higher levels of 2-hydroxyestrogens, including this compound, are associated with a lower risk of breast cancer. Studies have shown that women with a favorable ratio of 2-hydroxylation to 16α-hydroxylation metabolites exhibit reduced breast cancer incidence.

Case Study: Shanghai Women's Health Study
In a large cohort study involving over 74,000 women, researchers found that those with higher urinary levels of 2-hydroxyestrogens had a significantly lower risk of developing breast cancer compared to those with lower levels. This correlation underscores the potential role of this compound in cancer prevention strategies .

Nutritional Epidemiology

Impact of Diet on Estrogen Metabolism
Dietary components such as soy have been shown to influence estrogen metabolism favorably. Increased soy consumption correlates with elevated levels of 2-hydroxylation pathway metabolites, including this compound. This relationship suggests potential dietary interventions for modulating estrogen metabolism and reducing cancer risk.

Table 2: Dietary Influences on Estrogen Metabolism

Dietary ComponentEffect on Estrogen MetabolismReference
Soy ProductsIncreases levels of 2-hydroxylation metabolites
Fiber-Rich FoodsMay enhance overall estrogen metabolism
AlcoholAssociated with altered estrogen metabolism

Clinical Applications

Biomarker for Hormonal Therapies
In clinical settings, measuring levels of this compound can provide insights into the effectiveness of hormonal therapies in postmenopausal women. Monitoring these levels can help tailor hormone replacement therapies and assess their impact on estrogen-related health outcomes.

Methodological Advances

Analytical Techniques
Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise quantification of deuterated estrogens like this compound in biological samples. This method enhances the reliability of studies investigating estrogen metabolism and its implications for health.

Properties

Molecular Formula

C₁₉H₂₁D₃O₃

Molecular Weight

303.41

Synonyms

2-​Hydroxy-​3-​methoxyestra-​1,​3,​5(10)​-​trien-​17-​one-d3;  3-O-Methyl-2-hydroxyestrone-d3

Origin of Product

United States

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